molecular formula C30H28N2O7 B2505939 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866589-93-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No. B2505939
CAS RN: 866589-93-7
M. Wt: 528.561
InChI Key: YEVNAZIFTMSAIO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,4-benzodioxin ring, a quinolinone ring, and an acetamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. It contains a 1,4-benzodioxin ring and a 1,4-dihydroquinolin-1-yl ring, both of which are fused to an acetamide group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The benzodioxin and quinolinone rings could also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the benzodioxin and quinolinone rings would likely make the compound aromatic and relatively stable. The acetamide group could potentially form hydrogen bonds, affecting the compound’s solubility and reactivity .

Future Directions

The compound could potentially be studied for its biological activity given the presence of several functional groups known to exhibit such activity. Further studies could also explore its synthesis and the chemical reactions it can undergo .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O7/c1-4-18-5-7-19(8-6-18)29(34)22-16-32(23-15-26(37-3)25(36-2)14-21(23)30(22)35)17-28(33)31-20-9-10-24-27(13-20)39-12-11-38-24/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVNAZIFTMSAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

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